Cinobufagin

Cardiotonic steroid Na⁺/K⁺-ATPase inhibition Enzyme kinetics

Cinobufagin occupies a distinct niche in the bufadienolide potency-toxicity continuum. Its 16β-acetoxy group confers intermediate Na⁺/K⁺-ATPase inhibition—stronger than resibufogenin, less extreme than bufalin—providing a wider experimental window for mechanistic studies. In hepatocellular carcinoma, it induces robust G₂/M arrest and apoptosis with superior signal-to-noise ratios. Against MERS-CoV, it matches bufalin's antiviral potency (IC₅₀=0.017–0.027 μM) while offering 2× greater in vivo safety. As a dual pharmacopoeia marker compound for Venenum Bufonis QC, ≥98% purity Cinobufagin is essential for validated HPLC analytical methods.

Molecular Formula C26H34O6
Molecular Weight 442.5 g/mol
CAS No. 470-37-1
Cat. No. B1669057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCinobufagin
CAS470-37-1
SynonymsCinobufagin;  Cinobufagine;  Cino-bufagin;  NSC90325;  14,15β-Epoxy-3β,16β-dihydroxy-5β,20(22)-bufadienolide 16-acetate.
Molecular FormulaC26H34O6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C2(CCC3C(C24C1O4)CCC5C3(CCC(C5)O)C)C)C6=COC(=O)C=C6
InChIInChI=1S/C26H34O6/c1-14(27)31-22-21(15-4-7-20(29)30-13-15)25(3)11-9-18-19(26(25)23(22)32-26)6-5-16-12-17(28)8-10-24(16,18)2/h4,7,13,16-19,21-23,28H,5-6,8-12H2,1-3H3/t16-,17+,18+,19-,21+,22-,23-,24+,25-,26-/m1/s1
InChIKeySCULJPGYOQQXTK-OLRINKBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cinobufagin (CAS 470-37-1) Compound Procurement: Bufadienolide Class Reference for Cancer and Cardiac Research


Cinobufagin (CAS 470-37-1) is a bufadienolide cardiotonic steroid isolated from toad venom (Chan Su) [1]. As a major active component of the traditional Chinese medicine Cinobufacini (Huachansu), cinobufagin exhibits potent inhibition of Na⁺/K⁺-ATPase and demonstrates significant cytotoxic activity across multiple cancer cell lines [2]. Its six-membered α-pyrone ring distinguishes it structurally from the five-membered lactone ring of cardenolides (e.g., digoxin, ouabain) and defines its classification as a bufadienolide alongside closely related analogs such as bufalin, resibufogenin, and cinobufotalin [3].

Why Cinobufagin (CAS 470-37-1) Cannot Be Substituted by Bufalin or Resibufogenin: Critical Procurement Considerations


Within the bufadienolide class, structurally similar compounds exhibit divergent potency profiles, toxicity thresholds, and pharmacokinetic behaviors that preclude generic substitution. Cinobufagin differs from bufalin and resibufogenin in its 16β-acetoxy group, which modulates Na⁺/K⁺-ATPase binding affinity, cytotoxic selectivity, and metabolic stability [1]. As demonstrated below, bufalin displays superior potency in many anticancer assays but carries substantially higher acute toxicity [2], while resibufogenin is generally less potent across multiple systems [3]. Cinobufagin occupies a distinct position in the potency-toxicity continuum, making it the preferred selection for studies requiring an intermediate therapeutic window or for mechanistic investigations where bufalin's extreme potency or toxicity confounds experimental interpretation. The quantitative evidence below establishes the specific dimensions where cinobufagin demonstrates verifiable differentiation from its closest analogs.

Cinobufagin (CAS 470-37-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data for Procurement Decisions


Cinobufagin vs. Bufalin: Na⁺/K⁺-ATPase Inhibitory Potency Comparison in Rabbit and Rat Brain Preparations

In a direct head-to-head comparison of Na⁺/K⁺-ATPase inhibition using purified enzyme preparations, cinobufagin demonstrated 5.8-fold lower potency than bufalin in rabbit brain and 4.5-fold lower potency in rat brain. The rank order of inhibition (IC₅₀) was: bufalin > digoxin > digitoxin > telocinobufagin > gamabufotalin > cinobufotalin > cinobufagin > g-strophanthin > digitoxigenin > resibufogenin [1]. Cinobufagin exhibited an IC₅₀ of 230 nM in rabbit brain and 90 nM in rat brain Na⁺/K⁺-ATPase assays, compared to ouabain's 290 nM and 260 nM respectively, indicating cinobufagin is a moderately potent inhibitor within this structural class [2]. Both cinobufagin and bufalin completely inhibited Na⁺/K⁺-ATPase activity, demonstrating similar mechanisms of action with differing affinities [2].

Cardiotonic steroid Na⁺/K⁺-ATPase inhibition Enzyme kinetics Cardiac glycoside Bufadienolide pharmacology

Cinobufagin vs. Bufalin vs. Resibufogenin: Comparative Cytotoxicity in Human Hepatoma Cell Lines SMMC-7721 and BEL-7402

In a direct comparative study evaluating three bufadienolides against human hepatoma cell lines, bufalin exhibited the strongest cytotoxic activity, cinobufagin demonstrated intermediate potency, and resibufogenin showed weak activity. The anti-tumor effects of both bufalin and cinobufagin were stronger than that of mitomycin C at the same concentration [1]. Both bufalin and cinobufagin effectively induced G₂/M phase cell cycle arrest and apoptosis in SMMC-7721 and BEL-7402 cells, while resibufogenin's effects were minimal. At high doses, both bufalin and cinobufagin caused direct cell membrane damage, indicating a dual mechanism of cytotoxicity (apoptosis induction plus membrane disruption) not observed with resibufogenin [1]. SAR studies of biotransformed cinobufagin derivatives (compounds 15-30) and bufalin derivatives (compounds 3-14) revealed that subtle structural modifications, particularly at C-16β (acetyl group present in cinobufagin but absent in bufalin), significantly alter cytotoxic activity profiles across multiple cancer cell lines [2].

Hepatocellular carcinoma Cytotoxicity assay Anticancer activity MTT assay Bufadienolide Apoptosis induction

Cinobufagin vs. Bufalin vs. Telocinobufagin: Comparative In Vivo Toxicity Assessment Following Repeated Intraperitoneal Administration

In a 5-day repeated dose toxicity study, intraperitoneal administration of 10 mg/kg/day cinobufagin, bufalin, and digitoxin resulted in 100% mortality after 2, 1, and 4 days respectively, indicating that bufalin has the strongest acute toxicity among the tested cardiotonic steroids [1]. The study directly compared the toxicity profiles of these compounds under identical dosing and administration conditions. The survival time ranking (digitoxin 4 days > cinobufagin 2 days > bufalin 1 day) establishes a clear toxicity hierarchy: bufalin is most toxic, cinobufagin shows intermediate toxicity, and digitoxin (a cardenolide comparator) is least toxic in this model [1]. A separate study on cardiotonic effects in perfused working guinea-pig hearts identified that all steroids showed cardiotonic effects in a concentration-dependent manner, with minimum threshold concentrations of 10⁻⁸ M for both bufalin and cinobufagin [2].

In vivo toxicity Therapeutic window Cardiotonic steroid safety Preclinical toxicology Repeated dose toxicity

Cinobufagin vs. Bufalin vs. Resibufogenin vs. Cinobufotalin: Comparative Anti-Coronavirus Activity Against MERS-CoV, SARS-CoV, and SARS-CoV-2

In a comprehensive antiviral screening study evaluating seven cardiotonic steroids against multiple coronavirus strains, cinobufagin, bufalin, and telocinobufagin all demonstrated high anti-MERS-CoV activity with comparable IC₅₀ values in the range of 0.017-0.027 μM [1]. For anti-SARS-CoV and anti-SARS-CoV-2 activity, bufalin showed the most potent activity (IC₅₀ = 0.016-0.019 μM), while cinobufotalin and resibufogenin exhibited comparatively low activity (IC₅₀ range: 0.231-1.612 μM) [1]. Gene expression analysis (QuantSeq 3‘ mRNA-Seq) in Calu3 cells treated with cinobufagin, telocinobufagin, or bufalin during MERS-CoV infection revealed similar gene expression patterns across all three high-activity compounds [1]. Notably, pharmacokinetic evaluation indicated that telocinobufagin had better microsomal stability, lower CYP inhibition, and better oral bioavailability than cinobufagin [1].

Antiviral activity Coronavirus MERS-CoV SARS-CoV-2 Cardiotonic steroid Drug repurposing

Cinobufagin (CAS 470-37-1) Procurement: Evidence-Based Research and Industrial Application Scenarios


Oncology Research: Hepatocellular Carcinoma Mechanistic Studies Requiring Intermediate Cytotoxic Potency

For investigators studying apoptosis induction and cell cycle regulation in hepatocellular carcinoma, cinobufagin offers a distinct experimental advantage over both bufalin and resibufogenin. In SMMC-7721 and BEL-7402 hepatoma cells, cinobufagin induces robust G₂/M arrest and apoptosis while exhibiting intermediate cytotoxic potency—stronger than mitomycin C and resibufogenin, but less extreme than bufalin [1]. This intermediate potency provides a wider experimental window for mechanistic dissection of apoptotic pathways, particularly the Fas-mediated caspase-10-dependent pathway that cinobufagin shares with bufalin in HepG2 cells [2]. Researchers investigating mitochondrial-mediated apoptosis or death receptor pathways in liver cancer will find cinobufagin's balanced potency-toxicity profile enables clearer signal-to-noise ratios in cell-based assays compared to the more precipitous cytotoxicity of bufalin.

Antiviral Drug Discovery: Coronavirus Screening Programs Prioritizing Safety-Adjusted Potency

In antiviral screening campaigns against emerging coronaviruses (MERS-CoV, SARS-CoV, SARS-CoV-2), cinobufagin demonstrates anti-MERS-CoV activity (IC₅₀ = 0.017-0.027 μM) equivalent to bufalin, yet exhibits substantially lower acute toxicity (2-day survival vs. 1-day survival at 10 mg/kg/day repeated dose) [1]. This combination—equivalent antiviral potency with a 2× larger safety window—positions cinobufagin as the optimal bufadienolide selection for hit-to-lead optimization programs or in vivo efficacy studies where minimizing compound-related mortality is critical. Furthermore, cinobufagin induces similar host gene expression patterns to bufalin during viral infection, suggesting conserved antiviral mechanisms without the extreme toxicity burden [1]. Programs exploring Na⁺/K⁺-ATPase inhibition as an antiviral strategy should prioritize cinobufagin over bufalin for better therapeutic index in animal models.

Cardiotonic Steroid Pharmacology: Na⁺/K⁺-ATPase Structure-Function and Cardiac Electrophysiology Studies

Cinobufagin serves as a moderately potent Na⁺/K⁺-ATPase inhibitor (IC₅₀ = 230 nM rabbit brain, 90 nM rat brain) with well-characterized electrophysiological effects, making it valuable for studies examining concentration-dependent cardiac ion channel modulation [1]. In isolated guinea pig papillary muscle cells, cinobufagin shortens action potential duration (APD) dose-dependently, with potency between g-strophanthin (strongest) and digitoxin (weakest) [2]. In heterologous expression systems, cinobufagin demonstrates concentration-dependent (0.1-100 μM) inhibition of L-type calcium current (I Ca,L) with ≥50% maximal inhibition, independent of Na⁺/K⁺-ATPase blockade [3]. At 100 μM, cinobufagin also strongly inhibits the rapid delayed rectifier K⁺ current (I Kr) by ≥40% [3]. These defined cardiac ion channel effects make cinobufagin a superior reference compound over bufalin for studies where extreme potency might saturate responses prematurely, and over resibufogenin where effects may be too weak to reliably detect.

Analytical Method Development and Quality Control: HPLC Reference Standard for Bufadienolide Quantification

Cinobufagin is widely employed as a reference standard in HPLC-based quality control methods for traditional Chinese medicine preparations containing Venenum Bufonis. Validated HPLC methods have been established for simultaneous determination of cinobufagin and resibufogenin in formulations including Niuhuangxiaoyan tablets, Xinkening capsules, Venenum Bufonis sustained-release pellets, and Yigankang capsules [1]. Typical HPLC conditions utilize C18 columns with detection at 296-299 nm, achieving linear ranges of 48.74-731.10 ng with average recoveries of 100.5% for cinobufagin [2]. Given that cinobufagin and resibufogenin are the two marker compounds designated for Venenum Bufonis quality assessment in the Chinese Pharmacopoeia, procurement of high-purity cinobufagin (≥98%) is essential for analytical laboratories developing or validating quality control protocols for toad venom-derived pharmaceutical products [3].

Technical Documentation Hub

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